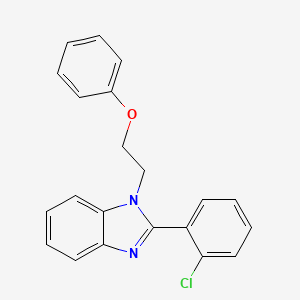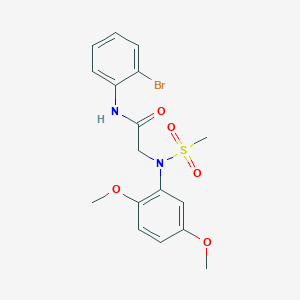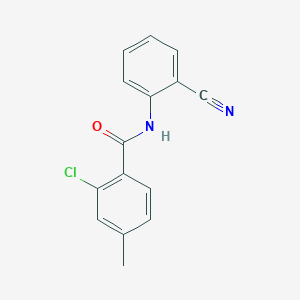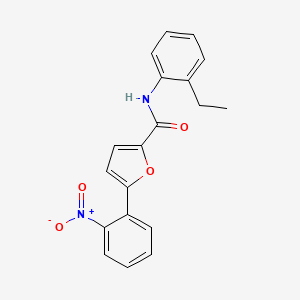
5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is upregulated in many cancer cells, and its inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. This, in turn, leads to a decrease in the production of ATP, the energy currency of the cell, and ultimately, cell death.
Biochemical and Physiological Effects
BPTES has been shown to cause a decrease in the levels of glutamate and ATP in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. It has also been found to induce autophagy, a process by which cells recycle their own components, leading to further cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, it has limitations as well. BPTES is not very soluble in water, making it difficult to administer in vivo. Additionally, it has been found to have off-target effects on other enzymes, leading to potential toxicity issues.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One area of focus is the development of more soluble analogs of BPTES that can be administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer types are most sensitive to BPTES. Additionally, the combination of BPTES with other cancer therapies is an area of interest, as it may enhance the effectiveness of existing treatments.
Conclusion
In conclusion, BPTES is a promising chemical compound that has shown potential as an anti-cancer agent. Its ability to selectively target cancer cells that rely on glutamine metabolism makes it an ideal tool for studying the role of glutamine in cancer cell metabolism. While there are limitations to its use, the future directions of research on BPTES hold promise for the development of new cancer therapies.
Synthesemethoden
BPTES can be synthesized using a multistep process involving the reaction of 2-amino-6-methylpyridine with 5-bromo-2-chlorothiophene-3-sulfonamide. The reaction is typically carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that rely on glutamine metabolism for energy and survival. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
5-bromo-N-(6-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-7-3-2-4-9(12-7)13-17(14,15)10-6-5-8(11)16-10/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWMRZYVKTWFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)


![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)



